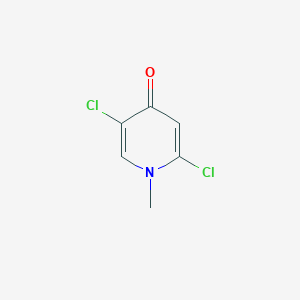

2,5-Dichloro-1-methylpyridin-4(1H)-one

Description

2,5-Dichloro-1-methylpyridin-4(1H)-one is a halogenated pyridinone derivative characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 5, a methyl group at the nitrogen atom (position 1), and a ketone group at position 2. Its structure confers reactivity at the electron-deficient pyridine ring, enabling nucleophilic substitution or coupling reactions. Commercial availability (e.g., CymitQuimica lists it in bulk quantities for research use) highlights its utility in industrial and academic settings .

Properties

IUPAC Name |

2,5-dichloro-1-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFFJPJHMUFPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-1-methylpyridin-4(1H)-one typically involves the chlorination of 1-methylpyridin-4(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,5-dimethoxy-1-methylpyridin-4(1H)-one.

Scientific Research Applications

2,5-Dichloro-1-methylpyridin-4(1H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,5-Dichloro-1-methylpyridin-4(1H)-one, we compare it with structurally related pyridinones and pyridine derivatives (Table 1). Key factors include substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Substituent Effects on Reactivity: The dichloro and methyl groups in this compound enhance electrophilicity at positions 3 and 6, favoring nucleophilic aromatic substitution. In contrast, 5-Bromo-2-cyclobutylpyridine (a non-ketone pyridine) is tailored for Suzuki-Miyaura couplings due to its bromine substituent . The absence of a ketone in 5-Bromo-2-cyclobutylpyridine reduces its hydrogen-bonding capacity compared to pyridinones, limiting its utility in coordination chemistry.

Biological Activity: While 2,3-Dihydroquinazolin-4(1H)-one derivatives (e.g., MHY2251) exhibit potent SIRT1 inhibitory activity , this compound’s bioactivity remains underexplored.

Synthetic Versatility: this compound’s dual chlorine atoms enable sequential functionalization, a feature absent in simpler analogues like 1-Methyl-4-pyridinone. This makes it valuable for constructing complex heterocycles.

Commercial Availability :

- CymitQuimica offers this compound in research quantities, whereas 2,3-Dihydroquinazolin-4(1H)-one derivatives are primarily custom-synthesized for drug discovery .

Biological Activity

2,5-Dichloro-1-methylpyridin-4(1H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 1449008-17-6

- Molecular Weight : 160.22 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial and antimalarial properties. The compound belongs to a class of pyridine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Studies have indicated that pyridine derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A notable study demonstrated that certain pyridone derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging between 10 to 50 µg/mL .

Antimalarial Activity

Research has also explored the antimalarial potential of pyridine derivatives. A study highlighted the structural similarities between this compound and other effective antimalarials, indicating that it may inhibit the plasmodial electron transport chain, a common target for antimalarial drugs .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.

- Receptor Interaction : The compound may interact with specific receptors in microorganisms, disrupting their metabolic pathways.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of several pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability when treated with concentrations as low as 25 µg/mL. The study concluded that modifications in the pyridine structure could enhance antibacterial potency .

Study 2: Antimalarial Potential

Another research focused on the antimalarial activity of pyridone derivatives. Here, this compound was tested against Plasmodium falciparum, showing promising results with an IC50 value lower than many existing antimalarial agents . This suggests potential for further development as a therapeutic agent.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.